

Application Note: Structural Elucidation of Theophylline EP Impurity C using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine drug used in the therapy for respiratory diseases such as asthma and COPD, must be monitored for impurities to ensure its safety and efficacy. The European Pharmacopoeia (EP) lists several potential impurities, including Impurity C, chemically identified as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[1][2][3] The unequivocal identification and structural elucidation of such impurities are critical components of drug development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[4][5][6] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it ideal for identifying unknown impurities in pharmaceutical products.[4][5][6] This application note provides a detailed protocol for the structural elucidation of **Theophylline EP Impurity C** using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Comparison



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Figure 1. Chemical structures of Theophylline and Theophylline EP Impurity C.

Theophylline possesses a purine core, specifically a dimethylxanthine structure.[7] In contrast, Impurity C is a diaminouracil derivative, which can be formed during the synthesis of Theophylline. The key structural differences are the opening of the imidazole ring of the purine system and the presence of amino and formamido groups at the C5 and C6 positions of the pyrimidine ring. These differences result in distinct NMR spectra, allowing for clear identification.

Experimental Protocols Sample Preparation

High-quality NMR data relies on proper sample preparation. The following protocol is recommended:

- Sample Weighing: Accurately weigh 5-10 mg of the isolated impurity sample or the Theophylline sample containing the impurity.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.
 Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar molecules like Theophylline and its impurities.



- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
- Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- Standard Addition (Optional): For quantitative analysis (qNMR), a certified internal standard can be added. For structural elucidation, an internal reference standard like tetramethylsilane (TMS) is typically used for chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity. A standard suite of experiments for structural elucidation includes:

- 1D ¹H NMR: Provides information on the number and chemical environment of protons.
- 1D ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
- 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protoncarbon (¹H-¹³C) pairs.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together molecular fragments.

Data Presentation and Interpretation

The following tables summarize the expected NMR data for Theophylline and a hypothetical, yet chemically plausible, dataset for Impurity C for illustrative purposes.

Table 1: ¹H and ¹³C NMR Data for Theophylline (in DMSOd6)



Position	¹ H Chemical Shift (δ, ppm) ¹³ C Chemical Shift (δ	
1-CH ₃	3.24 (s, 3H)	27.8
3-CH₃	3.44 (s, 3H)	29.6
C2	-	151.5
C4	-	148.4
C5	-	107.1
C6	-	154.8
8-H	8.04 (s, 1H)	141.2
7-NH	13.5 (br s, 1H)	-

Note: Theophylline data is based on typical literature values. Chemical shifts can vary slightly based on concentration and exact experimental conditions.

Table 2: Hypothetical ¹H and ¹³C NMR Data for Theophylline EP Impurity C (in DMSO-d6)



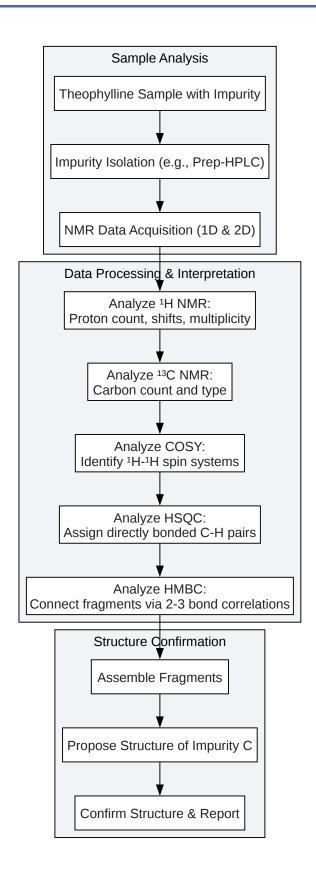
Position	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Key HMBC Correlations (¹H →
1-CH₃	3.15 (s, 3H)	27.5	C2, C6
3-CH₃	3.35 (s, 3H)	29.3	C2, C4
C2	-	151.0	-
C4	-	150.1	-
C5	-	95.2	-
C6	-	153.5	-
6-NH ₂	6.80 (s, 2H)	-	C5, C6
5-NH	9.10 (d, J=2.0 Hz, 1H)	-	C5, C6, Formyl C=O
Formyl-H	8.15 (d, J=2.0 Hz, 1H)	-	Formyl C=O
Formyl C=O	-	162.5	-

Disclaimer: The NMR data for Impurity C is hypothetical and intended for illustrative purposes for this application note.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown impurity like **Theophylline EP Impurity C** follows a logical workflow. This can be visualized as a flowchart, detailing the steps from sample analysis to final structure confirmation.





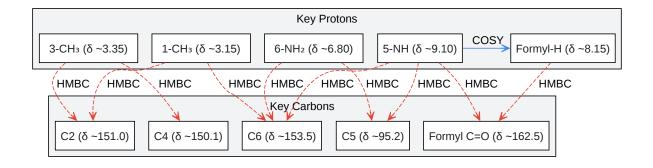
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Workflow for Impurity Structure Elucidation.



Key NMR Correlations for Impurity C

The structural differences between Theophylline and Impurity C are clearly delineated by 2D NMR correlations. For Impurity C, the following correlations would be key to confirming its structure.



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Key 2D NMR correlations for Impurity C.

Interpretation of Key Correlations:

- HMBC from N-CH₃ protons: The methyl protons at δ ~3.15 ppm (1-CH₃) would show correlations to the C2 and C6 carbons, while the methyl protons at δ ~3.35 ppm (3-CH₃) would correlate to the C2 and C4 carbons. This confirms the positions of the methyl groups on the pyrimidine ring.
- HMBC from NH₂ protons: The protons of the amino group (6-NH₂) would show correlations to both C5 and C6, establishing its position.
- Correlations from the Formamido Group: The formyl proton (H-Formyl) and the amide proton (5-NH) would exhibit a COSY correlation due to their through-bond coupling. Crucially, the amide proton (5-NH) would show HMBC correlations to C5, C6, and the formyl carbonyl carbon (Formyl C=O), unequivocally linking the formamido group to the C5 position of the uracil ring.



Conclusion

NMR spectroscopy provides a robust and definitive method for the structural elucidation of pharmaceutical impurities. Through a systematic application of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, the precise chemical structure of **Theophylline EP Impurity C** can be determined. The characteristic chemical shifts and correlation patterns allow for its unambiguous differentiation from the parent API, Theophylline. This detailed structural information is vital for ensuring drug quality, understanding degradation pathways, and meeting regulatory requirements.

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